methyl 4-({1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)benzoate
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Overview
Description
Methyl 4-({1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)benzoate is a complex organic compound that features a combination of several functional groups, including a benzodioxin ring, a pyrazole ring, and a sulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized by the reaction of catechol with ethylene glycol in the presence of an acid catalyst.
Synthesis of the Pyrazole Ring: The pyrazole ring can be formed by the reaction of hydrazine with a 1,3-diketone.
Coupling of Benzodioxin and Pyrazole Rings: The benzodioxin and pyrazole rings are coupled together using a suitable linker, such as a methylene group, through a condensation reaction.
Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced by reacting the intermediate compound with sulfamoyl chloride in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, high-throughput reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 4-({1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-({1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxin, 2,3-dihydro-: A simpler compound with a similar benzodioxin ring structure.
N-Alkyl/Aralkyl-N-(2,3-Dihydro-1,4-Benzodioxin-6-YL)-4-Bromobenzenesulfonamides: Compounds with similar structural motifs and potential therapeutic applications.
Uniqueness
Methyl 4-({1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)benzoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
methyl 4-[[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]sulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O6S/c1-27-20(24)14-6-8-17(9-7-14)30(25,26)22-15-10-21-23(11-15)12-16-13-28-18-4-2-3-5-19(18)29-16/h2-11,16,22H,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJKBGTWKICGLCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CN(N=C2)CC3COC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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